molecular formula C19H24N2O5S B2597274 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1235008-76-0

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2597274
CAS No.: 1235008-76-0
M. Wt: 392.47
InChI Key: NMTMXPOKJQDNDC-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a high-purity chemical compound intended for research and development purposes. This small molecule features a benzofuran core linked to a piperidine ring system via a carboxamide group, with a cyclopropylsulfonyl substituent. While specific biological data for this compound is not available in the public domain, its structural features are common in medicinal chemistry research. Compounds with similar sulfonyl-piperidine motifs have been investigated for their activity as 5-hydroxytryptamine (5-HT 2A ) receptor inverse agonists . The benzofuran scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. This combination of structural elements makes it a compound of interest for exploring various biochemical pathways. It is supplied with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, and HPLC analysis for quality assurance. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-11-17(26-18(14)16)19(22)20-12-13-7-9-21(10-8-13)27(23,24)15-5-6-15/h2-4,11,13,15H,5-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTMXPOKJQDNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃).

    Synthesis of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine itself, which undergoes sulfonylation with cyclopropylsulfonyl chloride in the presence of a base like triethylamine (Et₃N).

    Coupling Reaction: The final step involves coupling the piperidine derivative with the benzofuran core. This is typically achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks the carbonyl carbon of the benzofuran carboxamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride (NaH) and an appropriate nucleophile.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: LiAlH₄ or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: NaH, sodium methoxide (NaOCH₃), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. For example, the piperidine ring may interact with neurotransmitter receptors, while the benzofuran core could engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (hereafter referred to as Compound A ) with two analogs from the provided evidence and other relevant structures.

Structural Analog: N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (Compound 22)

Key Differences :

  • Substituents : Compound 22 features a 4-methoxybenzyl group at the 7-position of the benzofuran and an N-methoxy-N-methyl carboxamide, whereas Compound A has a simpler 7-methoxy group and a piperidinylmethyl-sulfonyl substituent.
  • Synthesis : Compound 22 was synthesized via EDCI-mediated coupling with N,O-dimethylhydroxylamine, achieving 25% yield and 89% purity . Compound A’s synthesis likely involves cyclopropanesulfonylation of the piperidine ring, though specifics are unavailable.
  • Pharmacological Implications : The 4-methoxybenzyl group in Compound 22 may enhance lipophilicity and membrane permeability compared to Compound A’s cyclopropylsulfonyl-piperidine motif, which could improve target engagement in hydrophobic binding pockets.
Fentanyl Analogs ()

While unrelated pharmacologically, fentanyl derivatives like 2'-fluoroortho-fluorofentanyl and 4'-methyl acetyl fentanyl share structural motifs with Compound A:

  • Piperidine Core: Both Compound A and fentanyl analogs utilize a piperidine scaffold. However, fentanyl derivatives typically feature phenethyl or acetyl groups for opioid receptor binding, whereas Compound A’s sulfonyl and benzofuran groups suggest non-opioid targeting (e.g., enzymes or kinases) .
  • Functional Groups : The cyclopropylsulfonyl group in Compound A may reduce metabolic degradation compared to the labile ester/ether groups in fentanyl analogs.
Table 1: Structural and Functional Comparison
Feature Compound A Compound 22 Fentanyl Analogs
Core Structure Benzofuran-2-carboxamide Benzofuran-2-carboxamide Piperidine-4-carboxamide
Key Substituents 7-methoxy, cyclopropylsulfonyl-piperidine 7-(4-methoxybenzyl), N-methoxy-N-methyl Phenethyl/acetyl, halogenated aryl
Synthetic Yield Not reported 25% Variable (high for fentanyl analogs)
Therapeutic Target Hypothesized kinase/enzyme Undisclosed Opioid receptors

Research Findings and Limitations

  • Compound A’s Uniqueness : The cyclopropylsulfonyl-piperidine moiety distinguishes it from both benzofuran analogs (e.g., Compound 22) and piperidine-based opioids. This group may confer resistance to cytochrome P450 metabolism, a common issue with methoxybenzyl derivatives .
  • Gaps in Data: No direct biological data (e.g., IC₅₀, binding assays) are available for Compound A. In contrast, Compound 22’s synthesis is well-documented but lacks target validation , while fentanyl analogs have extensive pharmacological profiles .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 364.46 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets. The presence of the piperidine ring and the benzofuran moiety suggests that it may modulate various signaling pathways, including those involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown efficacy in inhibiting kinases associated with cancer progression.
  • Receptor Modulation : The structure allows for potential interaction with various receptors, influencing downstream signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For example, in vitro assays revealed the following IC50 values:

Cell LineIC50 (nM)
MV4;11516
MOLM-13599

These values indicate a potent inhibitory effect on cell growth, suggesting its potential as an anticancer agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. In animal models, it achieved plasma concentrations that suggest good bioavailability:

Time Post-Dosing (h)Plasma Concentration (ng/mL)
18265
35750
62195

This profile supports further investigation into its therapeutic applications .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in specific contexts:

  • Acute Leukemia Treatment : In a study targeting acute leukemia, compounds structurally related to this compound showed promising results in inhibiting cell growth and inducing apoptosis in leukemia cell lines .
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, warranting further exploration into its use for neurodegenerative diseases.
  • Inflammatory Response Modulation : The compound has also been studied for its ability to modulate inflammatory pathways, which may be beneficial in conditions characterized by excessive inflammation.

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